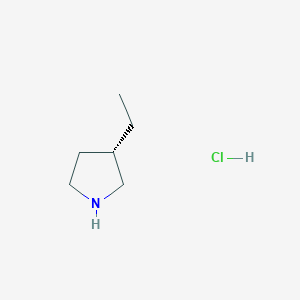

(3S)-3-ethylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGUQNCCWBFNJ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235094-03-8 | |

| Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235094-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(3S)-3-ethylpyrrolidine hydrochloride CAS number

An In-Depth Technical Guide to (3S)-3-Ethylpyrrolidine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of This compound (CAS No: 235094-03-8), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the synthesis, characterization, and application of this versatile compound.

Core Compound Identification and Physicochemical Properties

This compound is the salt form of the chiral amine (3S)-3-ethylpyrrolidine. The hydrochloride salt form enhances stability, crystallinity, and solubility in aqueous media, making it more amenable to handling and formulation in a laboratory setting compared to the free base.

| Property | Value | Source |

| CAS Number | 235094-03-8 | [3] |

| Molecular Formula | C₆H₁₄ClN | [3] |

| Molecular Weight | 135.64 g/mol | [3] |

| Synonym | (S)-3-ethylpyrrolidine hydrochloride | [3] |

| Canonical SMILES | CC[C@H]1CNCC1.Cl | [4] |

| Storage | Room temperature, store under inert gas | [3][5] |

| Sensitivity | Hygroscopic | [5] |

Stereochemical Integrity: The Cornerstone of Application

The biological activity of chiral molecules is critically dependent on their stereochemistry. For this compound, ensuring high enantiomeric purity is not merely a quality control metric but a prerequisite for its valid application in drug discovery, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of such compounds.

Workflow for Enantiomeric Purity Analysis

The following diagram outlines a self-validating workflow for the robust determination of enantiomeric purity. The logic dictates that the sample preparation must not induce racemization, and the chromatographic method must achieve baseline separation of the enantiomers for accurate quantification.

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol is designed to be a self-validating system. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven broad applicability for separating chiral amines. The use of acidic and basic additives in the mobile phase is crucial for improving peak shape and resolution by minimizing ionic interactions with residual silanols on the silica support.[6]

1. Instrumentation and Columns:

-

HPLC system with UV detector.

-

Chiral Stationary Phase: Cellulose or Amylose-based column (e.g., CHIRALCEL® OD-H, Lux® Cellulose-3).[7]

2. Mobile Phase Preparation:

-

Prepare an isocratic mobile phase of Hexane/Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

-

Causality: Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier that modulates retention time. The optimal ratio must be determined empirically to achieve baseline resolution (Rs > 1.5).

-

Additives: To the mobile phase, add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA).[6]

-

Causality: The amine analyte is basic and can tail on acidic silica surfaces. TEA, a competing base, saturates these sites to improve peak symmetry. TFA helps by forming an ion pair with the amine, leading to more consistent interactions with the CSP.[6]

3. Sample Preparation:

-

Prepare a stock solution of (3S)-3-ethylpyrrolidine HCl at ~1 mg/mL in the mobile phase.

-

Prepare a racemic standard (if available) to confirm the elution order of the enantiomers.

4. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm (or as appropriate if derivatized).

-

Injection Volume: 5-10 µL.

5. Data Analysis:

-

Integrate the peak areas for the (S)-enantiomer (A_S) and the (R)-enantiomer (A_R).

-

Calculate the enantiomeric excess using the formula: % e.e. = [(A_S - A_R) / (A_S + A_R)] * 100

Synthetic Strategies: A Logic-Driven Approach

The synthesis of chiral pyrrolidines is a well-explored field, with strategies generally falling into two categories: modification of existing chiral molecules (the "chiral pool" approach) or the creation of the chiral center during the synthesis (asymmetric synthesis).[8][9] The choice is dictated by factors such as cost, scalability, and the availability of starting materials.

Caption: Decision logic for selecting a synthetic strategy for chiral pyrrolidines.

Representative Synthetic Protocol: Asymmetric Michael Addition Approach

This protocol illustrates a common strategy for creating the chiral pyrrolidine core. Organocatalytic Michael addition is a powerful method for forming C-C bonds stereoselectively.[10]

1. Reaction Setup:

-

To a solution of a suitable nitroalkene (e.g., 1-nitrobut-1-ene) (1.0 eq) and an α,β-unsaturated aldehyde (e.g., acrolein) (1.2 eq) in an anhydrous, aprotic solvent (e.g., Toluene) at -20 °C, add a chiral diarylprolinol silyl ether catalyst (e.g., Jørgensen-Hayashi catalyst) (0.1 eq).

-

Causality: The chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate in a stereodefined environment. This enamine then attacks the nitroalkene in a conjugate addition, with the catalyst's bulky groups directing the approach to favor one enantiomer.[10]

2. Cyclization and Reduction:

-

After the Michael addition is complete (monitored by TLC or LC-MS), the intermediate γ-nitroaldehyde is typically reduced and cyclized in a one-pot sequence.

-

Add a reducing agent like NaBH₄ to reduce the aldehyde to an alcohol.

-

Subsequently, introduce a catalyst for nitro group reduction and reductive amination, such as H₂ gas with a Palladium or Raney Nickel catalyst.

-

Causality: The reduction of the nitro group to an amine, followed by intramolecular cyclization (reductive amination) with the carbonyl (or its alcohol precursor), forges the pyrrolidine ring.

3. Purification:

-

After the reaction, the catalyst is removed, and the crude product is purified using column chromatography on silica gel.

4. Salt Formation:

-

Dissolve the purified free base, (3S)-3-ethylpyrrolidine, in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Filter the resulting solid and wash with cold solvent to yield this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 3-substituted pyrrolidine motif is a key structural element in many kinase inhibitors.[1][11] The stereochemistry at the C3 position is often crucial for orienting substituents into the active site of the kinase to achieve potent and selective inhibition.

A prime example is in the development of inhibitors for kinases in the MAPK pathway, such as ERK.[11] A systematic exploration of substituents at the 3-position of a pyrrolidine lead compound led to the discovery of analogs with vastly improved pharmacokinetic (PK) properties. Specifically, the introduction of a 3(S)-thiomethyl group dramatically improved oral bioavailability.[11] This demonstrates the profound impact that stereospecific modifications to the pyrrolidine core can have on drug-like properties.

Caption: Role of the chiral pyrrolidine scaffold in the iterative drug discovery process.

Safety, Handling, and Storage

As a hydrochloride salt of an amine, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general precautions for related pyrrolidine hydrochlorides apply.[5][12][13]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Causes skin and serious eye irritation.[5][13]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[5] Storing under an inert atmosphere (e.g., Argon) is recommended for long-term stability.

-

Fire Hazards: In case of fire, use carbon dioxide, dry chemical powder, or foam. Combustion may produce toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[5]

-

First Aid:

Conclusion

This compound is more than just a chemical reagent; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, which must be rigorously controlled and verified. Understanding the causality behind the analytical and synthetic methodologies allows researchers to leverage this building block effectively, paving the way for the discovery of novel therapeutics. From the logic of chiral separation to the strategic design of asymmetric syntheses and its ultimate application in targeting complex diseases, this compound represents a critical component in the drug development arsenal.

References

-

Asfandiyarova, L., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Iacono, S. T., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

-

Al-Majid, A. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

-

Yang, Y., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Jones, B. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

-

Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE. Apollo Scientific. Available at: [Link]

-

ResearchGate. (n.d.). (a) Determination of enantiomeric purities by chiral HPLC analysis. ResearchGate. Available at: [Link]

-

C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. C.A.T. Online. Available at: [Link]

-

ChemBK. (2024). (3S)-Pyrrolidin-3-Ol Hydrochloride. ChemBK. Available at: [Link]

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Chem-Impex. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Chem-Impex. Available at: [Link]

-

Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex. Available at: [Link]

-

Babu, S., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 3. labsolu.ca [labsolu.ca]

- 4. chemscene.com [chemscene.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Chemical Properties of (3S)-3-Ethylpyrrolidine Hydrochloride

Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is recognized as a "privileged scaffold."[1] Its significance is rooted in the three-dimensional complexity afforded by its sp³-hybridized carbon atoms, which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[2][3] This non-planar structure is crucial for establishing specific, high-affinity interactions with complex biological targets like enzymes and receptors.[1]

The introduction of a chiral center, as seen in (3S)-3-ethylpyrrolidine hydrochloride, further enhances its value. The specific stereochemistry of substituents on the pyrrolidine ring can dramatically influence biological activity and selectivity, making enantiomerically pure building blocks essential for the development of potent and safe therapeutics.[4][5] Compounds bearing the pyrrolidine core are integral to numerous FDA-approved drugs and natural products, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[6] This guide provides an in-depth analysis of the core chemical properties of this compound, a key chiral intermediate for researchers and scientists in the field of drug development.

Section 1: Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. For this compound, this involves a combination of nomenclature, unique identifiers, and sophisticated spectroscopic techniques.

Nomenclature and Identifiers

-

Systematic Name: this compound

-

Molecular Formula: C₆H₁₄ClN[7]

-

Molecular Weight: 135.64 g/mol [7]

-

CAS Number: 235094-03-8[7]

-

Parent Compound (Free Base): (3S)-3-Ethylpyrrolidine

The hydrochloride salt form is typically used to improve the stability and aqueous solubility of the parent amine, which is a common strategy in pharmaceutical development.[9]

Structural Confirmation: Spectroscopic Analysis

Confirming the covalent structure and stereochemistry of this compound requires a multi-pronged analytical approach.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect distinct signals for the ethyl group's methyl (CH₃) and methylene (CH₂) protons, as well as complex, overlapping multiplets for the protons on the pyrrolidine ring. The protonated amine (N-H) protons may appear as a broad singlet and its chemical shift can be concentration and solvent dependent. The chiral center at C3 renders the protons on the adjacent ring carbons (C2 and C4) diastereotopic, leading to more complex splitting patterns than in an achiral analogue. A representative spectrum is available for reference.[10]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this molecule, six distinct carbon signals are expected: one for the methyl carbon, one for the ethyl methylene carbon, and four for the individual carbons of the pyrrolidine ring. The chemical shifts of the ring carbons are influenced by their proximity to the nitrogen atom and the ethyl substituent.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be that of the protonated free base, [(C₆H₁₃N) + H]⁺.

-

Expected Molecular Ion (M+H)⁺: m/z ≈ 100.1121 (corresponding to the free base C₆H₁₃N plus a proton). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).

The following diagram illustrates a logical workflow for the complete characterization of a chiral building block like this compound.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, formulation, and behavior in biological systems. As a hydrochloride salt, the properties of this compound are dominated by its ionic nature.

| Property | Value / Description |

| Appearance | Typically a white to off-white solid or crystalline powder. |

| Molecular Formula | C₆H₁₄ClN[7] |

| Molecular Weight | 135.64 g/mol [7] |

| Melting Point | Data is not consistently available in peer-reviewed literature; however, melting points for similar small molecule amine hydrochlorides can range widely. Purity significantly impacts the melting point range.[11] |

| Solubility | Expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents. The ionic nature of the hydrochloride salt enhances aqueous solubility compared to the free base.[9] |

| Stability | The hydrochloride salt is generally more stable and less volatile than the corresponding free amine.[9] It should be stored in a tightly sealed container, often under an inert atmosphere, at room temperature or refrigerated to prevent degradation.[8] |

| Hygroscopicity | Like many amine salts, it may be hygroscopic. Handling in a dry environment is recommended. |

Section 3: Synthesis and Applications

Synthesis Overview

The synthesis of enantiomerically pure pyrrolidines is a critical area of research in organic chemistry.[5] Methods often involve asymmetric synthesis strategies to install the chiral center with high fidelity. Common approaches include:

-

From Chiral Precursors: Synthesizing from naturally available chiral molecules, such as amino acids.[12]

-

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of a reaction, such as the enantioselective Hofmann-Löffler-Freytag reaction or catalytic hydroalkylation of pyrrolines.[5][13]

-

Ring-Closing Metathesis: Employing reactions like ring-closing enyne metathesis (RCEM) to form the heterocyclic ring from an acyclic, chiral precursor.[14]

The final step typically involves treating the synthesized chiral free base, (3S)-3-ethylpyrrolidine, with hydrochloric acid to precipitate the stable hydrochloride salt.

Applications in Drug Development

This compound serves as a valuable chiral building block. The pyrrolidine scaffold is a cornerstone in the design of drugs targeting a wide range of diseases.[6] Its three-dimensional structure is key to fitting into the binding pockets of proteins.[2] By incorporating this specific chiral fragment, medicinal chemists can synthesize novel drug candidates with potentially improved potency, selectivity, and pharmacokinetic properties. The ethyl group provides a lipophilic handle that can be oriented in a specific direction in 3D space, influencing interactions with the target protein.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The safety profile is primarily associated with the parent pyrrolidine class of compounds.

-

General Hazards: Pyrrolidine and its derivatives can be corrosive and harmful if swallowed or inhaled. They can cause severe skin burns and eye damage.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[19] Keep away from incompatible materials such as strong oxidizing agents and strong acids (beyond its salt form).[16]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[19]

Section 5: Experimental Protocols

Trustworthy and reproducible data relies on meticulous experimental execution. The following are standard protocols for the characterization of a solid organic salt like this compound.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: a. Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush any large crystals using a mortar and pestle.[20] b. Press the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube.[21] c. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[21]

-

Instrument Setup (e.g., Mel-Temp Apparatus): a. If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate. b. Allow the apparatus to cool to at least 20°C below the estimated melting point. c. For an accurate measurement, set the heating ramp rate to 1-2°C per minute, starting about 10-15°C below the expected melting point.[20]

-

Measurement: a. Place the packed capillary tube into the sample holder of the apparatus. b. Observe the sample through the magnifying lens. c. Record the temperature at which the first droplet of liquid appears (T₁). d. Record the temperature at which the entire sample has completely melted into a clear liquid (T₂). e. The melting point is reported as the range T₁ – T₂.

Protocol: NMR Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The sample must be fully dissolved in a suitable deuterated solvent, and free of any particulate matter which can degrade spectral quality.[22]

Methodology:

-

Solvent Selection: a. Choose a deuterated solvent in which the compound is fully soluble. For amine hydrochlorides, methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are common choices. Chloroform-d (CDCl₃) may also be used but solubility might be lower. b. Ensure the residual solvent peaks do not overlap with key analyte signals.[23]

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound for a standard ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a small, clean vial.[24] b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[25] c. Gently vortex or swirl the vial to ensure the sample is completely dissolved.

-

Filtration and Transfer: a. Place a small plug of cotton or glass wool into a Pasteur pipette. b. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube to remove any dust or undissolved particles.[22][26] c. The final solution height in the NMR tube should be approximately 4-5 cm (0.55-0.7 mL).[22]

-

Final Steps: a. Cap the NMR tube securely. b. Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[26]

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]

-

Wang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−H/C(sp2)−H Coupling. Journal of the American Chemical Society, 145(25), 13686-13697. Available at: [Link]

-

Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769-771. Available at: [Link]

-

Melting Point Determination. Stanford Research Systems. Available at: [Link]

-

Safety data sheet - Pyrrolidine. CPAChem. Available at: [Link]

-

Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

-

NMR Sample Preparation. University of Arizona. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

experiment (1) determination of melting points. SlideShare. Available at: [Link]

-

(3S)-Pyrrolidin-3-Ol Hydrochloride. ChemBK. Available at: [Link]

-

Determination of Melting Point. Loudoun County Public Schools. Available at: [Link]

-

Sample Preparation. University College London. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Laohapaisan, A., Roy, P. P., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 625(7995), 518-524. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

1 H NMR spectra of compound 3a. ResearchGate. Available at: [Link]

-

(S)-3-Hydroxypyrrolidine hydrochloride. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. labsolu.ca [labsolu.ca]

- 8. chemscene.com [chemscene.com]

- 9. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 10. This compound(235094-03-8) 1H NMR spectrum [chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. nj.gov [nj.gov]

- 18. lobachemie.com [lobachemie.com]

- 19. cpachem.com [cpachem.com]

- 20. thinksrs.com [thinksrs.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 23. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. sites.bu.edu [sites.bu.edu]

- 26. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to (3S)-3-ethylpyrrolidine Hydrochloride: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of (3S)-3-ethylpyrrolidine hydrochloride, a chiral building block of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, robust synthetic and analytical methodologies, and its strategic application in the design of novel therapeutics. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Strategic Value of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[1][2] Its prevalence is due to several key factors: the sp³-hybridized carbons provide a three-dimensional geometry that allows for better exploration of pharmacophore space, and the nitrogen atom acts as a key hydrogen bond acceptor or can be readily functionalized.[1]

The introduction of stereocenters into this scaffold, as seen in this compound, is critical. Enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, access to enantiomerically pure building blocks is not merely an academic exercise but a fundamental requirement for developing safe and effective medicines.[4] this compound serves as a valuable chiral synthon, enabling the precise, stereocontrolled construction of complex molecular architectures for targeted therapeutic agents.[5]

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt form of the chiral amine (3S)-3-ethylpyrrolidine. The "(3S)" designation defines the absolute stereochemistry at the chiral carbon atom at position 3 of the pyrrolidine ring.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 235094-03-8 | [6] |

| Molecular Formula | C₆H₁₄ClN | [6] |

| Molecular Weight | 135.64 g/mol | [6] |

| Purity | Typically ≥97% | [6] |

| Form | Solid (typical) | N/A |

| Storage | Room temperature, sealed in dry conditions |[6][7] |

Synthesis and Purification: A Validating Workflow

The synthesis of enantiomerically pure 3-substituted pyrrolidines is a critical task in medicinal chemistry. While numerous strategies exist, a common and reliable approach involves the stereoselective reduction of a corresponding chiral precursor, often derived from natural amino acids like L-proline to ensure stereochemical fidelity.[8]

Conceptual Synthetic Protocol

A plausible and robust pathway to this compound begins with a protected (S)-pyrrolidin-3-one derivative. The rationale is to leverage a well-defined chiral starting material and introduce the ethyl group via a Grignard reaction, followed by deoxygenation and deprotection.

Step 1: N-Protection of (S)-Pyrrolidin-3-one

-

Protocol: React commercially available (S)-pyrrolidin-3-one hydrochloride with a suitable protecting group, such as Boc-anhydride (di-tert-butyl dicarbonate), in the presence of a base like triethylamine (TEA) in a solvent like dichloromethane (DCM).

-

Causality: The Boc group is chosen for its stability under nucleophilic conditions (like the upcoming Grignard reaction) and its ease of removal under acidic conditions, which is compatible with the final hydrochloride salt formation.

Step 2: Grignard Reaction for Ethyl Group Introduction

-

Protocol: Treat the N-Boc-(S)-pyrrolidin-3-one with ethylmagnesium bromide (EtMgBr) in an anhydrous ether solvent (like THF or diethyl ether) at low temperature (e.g., 0 °C to -78 °C).

-

Causality: The Grignard reagent is a powerful nucleophile that attacks the electrophilic carbonyl carbon, forming a tertiary alcohol and creating the C-C bond for the ethyl group. Low temperature is crucial to control reactivity and minimize side reactions.

Step 3: Deoxygenation of the Tertiary Alcohol

-

Protocol: The resulting tertiary alcohol is converted to a more reactive intermediate (e.g., a xanthate ester) and then reduced using a radical-based deoxygenation method, such as the Barton-McCombie reaction.

-

Causality: Direct reduction of the tertiary alcohol is difficult. The Barton-McCombie deoxygenation provides a reliable, high-yield method for removing the hydroxyl group and replacing it with a hydrogen atom.

Step 4: Deprotection and Salt Formation

-

Protocol: Treat the N-Boc-(3S)-3-ethylpyrrolidine intermediate with a strong acid, such as hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether.

-

Causality: The acidic conditions cleave the Boc protecting group, liberating the secondary amine. The excess HCl protonates the amine, forming the stable hydrochloride salt, which can then be isolated via precipitation and filtration.

Caption: High-level workflow for the synthesis of the target compound.

Structural Elucidation and Quality Control

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic and analytical techniques forms a self-validating system for quality control.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals would include a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the ethyl group, along with complex multiplets for the pyrrolidine ring protons. The integration of these signals confirms the ratio of protons in the molecule.[9][10][11]

-

¹³C NMR: Shows the number of unique carbon environments. Distinct signals for the two ethyl group carbons and the four pyrrolidine ring carbons would be expected.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the free base. Electrospray ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 100.12, confirming the mass of the free base (C₆H₁₃N).[9]

-

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

-

Purpose: To determine the enantiomeric excess (e.e.). The compound is passed through a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.

-

Validation: A high e.e. (typically >98%) confirms the stereochemical integrity of the synthesis.

-

Caption: Comprehensive workflow for structural verification and quality control.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its role as a chiral building block for constructing more complex drug candidates. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its 3D nature is increasingly sought after to improve pharmacological properties.

The "Escape from Flatland" Principle

Modern drug discovery often seeks to move away from flat, aromatic structures towards molecules with greater three-dimensional complexity (a higher Fsp³ character).[14]

-

Benefits of 3D Structure:

-

Enhanced Specificity: A well-defined 3D shape can lead to more precise interactions with the binding pockets of target proteins, improving potency and reducing off-target effects.

-

Improved Physicochemical Properties: Increased saturation can improve solubility, reduce metabolic liability, and enhance oral bioavailability.

-

Novelty and IP: Moving into 3D chemical space allows for the exploration of novel structures, providing opportunities for new intellectual property.

-

This compound, as a non-planar, Fsp³-rich building block, is an ideal starting point for this design philosophy.[14]

Role as a Chiral Intermediate

This compound is not typically a final drug but an intermediate used in multi-step syntheses.[8] Its secondary amine can be functionalized via reactions like acylation, alkylation, or reductive amination to append larger, more complex fragments of a target drug molecule, all while preserving the crucial (S)-stereocenter. This is a cornerstone of asymmetric synthesis, allowing for the efficient production of a single, desired enantiomer of a final drug candidate.[3][15]

Caption: The strategic role of chiral synthons in drug development.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for structurally similar pyrrolidine hydrochlorides, it should be considered an irritant.[16][17]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[16][19]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7][18]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[19]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, coupled with the versatile pyrrolidine scaffold, provides medicinal chemists with a reliable and strategic starting point for the synthesis of next-generation therapeutics. Understanding its structure, synthesis, and analytical validation is fundamental for any research professional aiming to leverage the power of stereocontrolled synthesis in the development of novel, effective, and safe medicines.

References

- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Google Cloud.

- This compound. Santa Cruz Biotechnology.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC.

- ethyl (3S)-pyrrolidine-3-carboxylate;hydrochloride. Santa Cruz Biotechnology.

- A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. BenchChem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0. Smolecule.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]

- SAFETY D

- SAFETY DATA SHEET - (+/-)-3-Hydroxypyrrolidine hydrochloride. Fisher Scientific.

-

(S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 . PubChem. [Link]

-

(3S)-3-(prop-2-yn-1-yl)pyrrolidine hydrochloride . PubChem. [Link]

-

Pyrrolidine . NIST WebBook. [Link]

-

Pyrrolidine synthesis . Organic Chemistry Portal. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chemscene.com [chemscene.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 9. This compound(235094-03-8) 1H NMR spectrum [chemicalbook.com]

- 10. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR [m.chemicalbook.com]

- 11. (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE (186597-29-5) 1H NMR spectrum [chemicalbook.com]

- 12. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyrrolidine [webbook.nist.gov]

- 14. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.com [fishersci.com]

- 17. (3S)-3-(prop-2-yn-1-yl)pyrrolidine hydrochloride | C7H12ClN | CID 170910090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemicalbook.com [chemicalbook.com]

(S)-3-Ethylpyrrolidine Hydrochloride: A Comprehensive Physicochemical Characterization Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the use of chiral building blocks is paramount for achieving target specificity and optimizing pharmacological profiles. (S)-3-ethylpyrrolidine hydrochloride represents a key chiral scaffold, a substituted pyrrolidine ring that is a prevalent structural motif in a multitude of biologically active compounds. Its correct stereochemical configuration and high purity are critical starting points for multi-step syntheses. This guide serves as a comprehensive technical resource, detailing the essential physical properties of (S)-3-ethylpyrrolidine hydrochloride and the rigorous analytical methodologies required for its validation. The focus is not merely on the data itself, but on the causality behind the experimental choices, providing a framework for robust quality control and application in research and development.

Chemical Identity and Molecular Structure

A foundational understanding begins with the unambiguous identification of the molecule's structure and its fundamental chemical properties.

-

Chemical Name: (S)-3-ethylpyrrolidine hydrochloride

-

CAS Number: 235094-03-8[1]

-

Molecular Formula: C₆H₁₄ClN[1]

-

Molecular Weight: 135.64 g/mol [1]

-

Canonical SMILES: CC[C@@H]1CNCC1.Cl

-

InChI Key: InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1[1]

Caption: 2D representation of (S)-3-ethylpyrrolidine hydrochloride structure.

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its handling, storage, formulation, and bioavailability. The data presented below are synthesized from supplier technical data sheets and analytical principles for similar chemical entities.

| Property | Value/Description | Rationale & Significance |

| Appearance | White to off-white crystalline solid. | Provides a first-pass quality check. Deviations in color may indicate impurities or degradation. |

| Melting Point | Data not consistently published; requires experimental determination. | A sharp melting range is a primary indicator of high purity. Broad ranges suggest the presence of impurities. |

| Solubility | Soluble in polar protic solvents (e.g., water, methanol). | As a hydrochloride salt, its ionic character enhances solubility in polar solvents, which is crucial for reaction setup and potential aqueous formulations. |

| Storage | Sealed in dry conditions, 2-8°C or room temperature.[1][2] | Indicates the compound's stability. Refrigeration and protection from moisture are standard for preventing degradation of amine salts. |

| Purity | Typically ≥97%.[1] | Defines the quality of the material. High purity is essential to avoid side reactions and ensure predictable stoichiometry. |

Analytical Characterization Protocols

To ensure the identity, purity, and stereochemical integrity of (S)-3-ethylpyrrolidine hydrochloride, a multi-technique analytical approach is required. The following protocols are designed as self-validating systems.

Protocol: Identity and Purity via ¹H and ¹³C NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structural elucidation. It maps the carbon-hydrogen framework of a molecule, confirming its identity. The cleanliness of the spectrum (absence of unassigned peaks) serves as a robust measure of purity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is excellent for amine salts as it will exchange with the N-H protons, simplifying the spectrum.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum on a ≥400 MHz spectrometer.

-

Key parameters: 32 scans, relaxation delay (d1) of 2 seconds.

-

Expected Signals: The spectrum should show distinct signals corresponding to the ethyl group (a triplet and a quartet), and complex multiplets for the five distinct protons on the pyrrolidine ring. The integration of these signals must correspond to the number of protons in the structure (e.g., 3H for the methyl, 2H for the methylene of the ethyl group).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: The spectrum should display six unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts are diagnostic of the carbon type (aliphatic).

-

-

Data Validation: The obtained spectra must match reference spectra for (S)-3-ethylpyrrolidine hydrochloride.[3] The absence of significant signals other than those from the compound or residual solvent validates its purity.

Protocol: Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: For a chiral molecule, confirming the enantiomeric excess (% ee) is non-negotiable. Biological systems are stereospecific, and the presence of the unwanted (R)-enantiomer can lead to off-target effects or reduced efficacy. Chiral HPLC physically separates the two enantiomers, allowing for their precise quantification.

Step-by-Step Methodology:

-

Column and Mobile Phase Selection:

-

Select a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, which is effective for separating chiral amines.

-

The mobile phase is typically a non-polar solvent (e.g., hexane or heptane) with a polar alcohol modifier (e.g., isopropanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is crucial to add to the mobile phase to prevent peak tailing by deactivating acidic sites on the silica support.

-

-

System Setup and Equilibration:

-

Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a low wavelength (e.g., 205-215 nm) where the aliphatic amine will absorb.

-

-

Analysis:

-

Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.

-

Inject the sample onto the column.

-

Trustworthiness Check: To validate the method, a racemic (50:50) standard of 3-ethylpyrrolidine hydrochloride must be injected first. This confirms the column is separating the enantiomers and establishes their respective retention times.

-

-

Data Interpretation: In the chromatogram of the (S)-enantiomer sample, the peak area corresponding to the (R)-enantiomer should be minimal. The enantiomeric excess is calculated as: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Caption: Self-validating workflow for chiral HPLC analysis.

References

-

(S)-3-Pyrrolidinol Hydrochloride . ChemBK. [Link]

-

(S)-3-Hydroxypyrrolidine hydrochloride . PubChem. [Link]

-

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride . PubChem. [Link]

-

1 H NMR spectra of compound 3a . ResearchGate. [Link]

Sources

The Pivotal Role of 3-Substituted Pyrrolidines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the design and development of novel therapeutics.[1][2] Its prevalence in over 60 FDA-approved drugs underscores its significance as a "privileged scaffold."[1][3][4] This guide delves into the nuanced yet critical role of 3-substituted pyrrolidines, a subclass that offers a unique vector for modulating pharmacological activity and optimizing physicochemical properties. We will explore the strategic rationale behind their synthesis, dissect their diverse applications across a spectrum of diseases, and illuminate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their quest for innovative medicines.

The Strategic Advantage of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine motif is a recurring feature in a vast number of biologically active natural products and synthetic drugs.[4] Approximately 60% of small molecule drugs approved by the US Food and Drug Administration contain a nitrogen-containing saturated ring, with the pyrrolidine structure being particularly common.[1][5] The power of the pyrrolidine scaffold lies in its inherent structural and physicochemical properties:

-

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space compared to flat aromatic systems. This is crucial for achieving high-affinity and selective interactions with complex biological targets.[6]

-

Stereochemical Complexity: Substitution at the 3-position, often in conjunction with other chiral centers on the ring, introduces stereoisomers that can exhibit profoundly different biological activities and metabolic profiles. This provides a powerful tool for fine-tuning a molecule's pharmacological properties.[6]

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H bond can serve as a donor, contributing to target binding and aqueous solubility.[7] Substitution at the 3-position allows for the introduction of various functional groups to further modulate properties like lipophilicity, polarity, and metabolic stability.

The 3-substitution pattern is particularly valuable as it directs functionality away from the nitrogen atom, which is often involved in primary interactions with the biological target or is a site for modulating overall molecular properties. This allows for the independent optimization of different regions of the molecule.

Synthetic Strategies: From Conception to Compound

The efficient and stereocontrolled synthesis of 3-substituted pyrrolidines is a critical enabler for their exploration in drug discovery. Methodologies can be broadly categorized into two approaches: construction of the pyrrolidine ring and modification of a pre-existing pyrrolidine scaffold.[6][8]

Ring Construction: The Power of Cycloaddition

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[3] This reaction allows for the rapid assembly of the five-membered ring with good control over stereochemistry.

Diagram 1: General Scheme for [3+2] Cycloaddition

Caption: [3+2] cycloaddition for pyrrolidine synthesis.

The choice of starting materials for generating the azomethine ylide and the nature of the alkene dipolarophile dictates the substitution pattern and stereochemistry of the resulting pyrrolidine.[6]

Functionalization of Pre-formed Pyrrolidine Rings

Alternatively, functionalization of readily available pyrrolidine-containing starting materials, such as proline and its derivatives, provides a direct route to 3-substituted analogs.[8] These methods are particularly attractive due to the commercial availability of chiral proline enantiomers.

Modern Catalytic Approaches: Palladium-Catalyzed Hydroarylation

Recent advances in catalysis have opened new avenues for the efficient synthesis of 3-substituted pyrrolidines. A notable example is the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct introduction of an aryl group at the 3-position.[1][5][9] This method is advantageous as it often proceeds in a single step from readily available precursors.[5][9]

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Aryl Pyrrolidine

This protocol is a generalized representation based on the principles described in the literature.[1][5][9]

1. Reaction Setup:

-

To an oven-dried reaction vessel, add the N-alkyl pyrroline (1.0 eq.), the aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).

-

The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

2. Solvent and Reagent Addition:

-

Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Add a base (e.g., a carbonate or phosphate base, 2.0 eq.).

3. Reaction Conditions:

-

The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period (e.g., 12-24 hours).

-

Reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

4. Work-up and Purification:

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.

Rationale for Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

-

Dry Solvents: Water can interfere with the catalytic cycle, hence the use of dry solvents is important for reaction efficiency.

-

Base: The base is required to neutralize the hydrogen halide generated during the catalytic cycle.

-

Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The true value of the 3-substituted pyrrolidine scaffold is realized in its broad applicability across a multitude of therapeutic areas. The ability to precisely position a functional group in 3D space allows for the optimization of interactions with a wide array of biological targets.

Diagram 2: Diverse Pharmacological Targets of 3-Substituted Pyrrolidines

Caption: Pharmacological landscape of 3-substituted pyrrolidines.

Central Nervous System (CNS) Disorders

3-Aryl pyrrolidines have shown significant promise as potent and selective ligands for serotonin and dopamine receptors, making them attractive candidates for treating a range of neurological and psychiatric disorders.[1][5][10] For instance, certain 1-propyl-3-aryl pyrrolidines are powerful and selective ligands for these receptors.[1][10]

Cancer

The pyrrolidine scaffold is a key component in a variety of anticancer agents.[11][12] Derivatives have been designed to target various cancer-related pathways. The substitution pattern on the pyrrolidine ring and the nature of the substituent at the 3-position are critical for achieving potent and selective anti-proliferative activity.[11][12]

Inflammatory Diseases

3-Substituted pyrrolidine amides have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[13] Inhibition of NAAA elevates PEA levels, offering a therapeutic strategy for managing pain and inflammation.[13]

Table 1: Structure-Activity Relationship of Pyrrolidine Amide Derivatives as NAAA Inhibitors

| Compound | R (Substitution on terminal phenyl) | IC₅₀ (µM) |

| 1a | H | 1.5 |

| 1d | 3-Me | 1.3 |

| 1e | 4-Me | 1.6 |

| 1g | 3-F | 1.4 |

| 1h | 4-F | 1.7 |

| 1j | 3-Cl | 0.43 |

| 1k | 4-Cl | 4.1 |

Data synthesized from literature.[13]

The SAR data in Table 1 reveals that small, lipophilic substituents at the 3-position of the terminal phenyl ring are generally preferred for optimal potency.[13] A 3-chloro substitution (1j) significantly enhances inhibitory activity, while a 4-chloro substitution (1k) is detrimental.[13] This highlights the sensitivity of the target's binding pocket to the precise placement and electronic nature of the substituent.

Metabolic Disorders: Diabetes

Pyrrolidine derivatives have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[14] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. The pyrrolidine scaffold serves as a foundational structure for these inhibitors.[14]

Drug Discovery Workflow with 3-Substituted Pyrrolidines

The development of a drug candidate based on the 3-substituted pyrrolidine scaffold follows a structured, iterative process.

Diagram 3: Drug Discovery and Development Workflow

Caption: Iterative drug discovery process for 3-substituted pyrrolidines.

This workflow emphasizes the central role of medicinal chemistry in optimizing the 3-substituted pyrrolidine scaffold. Through iterative cycles of design, synthesis, and biological evaluation, researchers can refine the molecular properties to achieve the desired potency, selectivity, and pharmacokinetic profile for a successful drug candidate.

Conclusion and Future Perspectives

3-Substituted pyrrolidines represent a highly versatile and valuable class of scaffolds in medicinal chemistry. Their inherent three-dimensionality, coupled with the ability to precisely control stereochemistry and introduce a wide range of functional groups at the 3-position, provides an exceptional platform for the design of novel therapeutics. The continued development of innovative and efficient synthetic methodologies will undoubtedly accelerate the exploration of this privileged structure in drug discovery. As our understanding of complex biological systems deepens, the strategic application of the 3-substituted pyrrolidine scaffold will continue to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs across a broad spectrum of diseases.

References

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed, 30448732. [Link]

-

Wang, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 179, 445-457. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2963. [Link]

-

Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114958. [Link]

-

Sukhorukov, A. Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1226759. [Link]

-

Kumar, P., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1298, 137021. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PDF. [Link]

-

Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). R Discovery. [Link]

-

Scott, J. D., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 6(11), 1128–1132. [Link]

-

Savych, V. I., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12525–12539. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]

-

ResearchGate. (n.d.). General synthetic schemes to polyhydroxylated pyrrolidines. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. Retrieved from [Link]

-

Sukhorukov, A. Y. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. ResearchGate. [Link]

-

Goud, E. S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5245–5266. [Link]

-

Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Challenge of Asymmetry in Synthesis

An In-Depth Technical Guide to Pyrrolidine-Based Chiral Auxiliaries

In the realm of chemical synthesis, particularly for pharmaceutical development, the three-dimensional arrangement of atoms is not a trivial detail—it is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers, which are non-superimposable mirror-image molecules. Consequently, the synthesis of a single, desired enantiomer of a drug molecule is a critical objective. One of the most robust and reliable strategies to achieve this is through the use of a chiral auxiliary.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity.[1] After guiding the formation of the new stereocenter, the auxiliary is removed, leaving behind an enantiomerically enriched product, and can often be recovered for reuse.[1][2] This strategy, pioneered by chemists like E.J. Corey and Barry Trost, transforms a difficult enantioselective reaction into a more manageable diastereoselective one.[1]

The Pyrrolidine Scaffold: A Privileged Motif in Asymmetric Synthesis

Among the vast arsenal of chiral auxiliaries, those built upon the pyrrolidine ring system hold a privileged status.[3][4] The five-membered saturated nitrogen heterocycle is a ubiquitous feature in a multitude of natural products, approved pharmaceuticals, and organocatalysts.[5][6][7][8] This prevalence is due to the scaffold's unique combination of structural rigidity, which limits conformational flexibility and enhances stereochemical communication, and the ease with which it can be functionalized at various positions.[4]

Many of the most successful pyrrolidine-based auxiliaries are derived from the readily available and inexpensive chiral pool, particularly the amino acid (S)-proline and its derivatives.[5][7] This accessibility has led to the development of highly effective and widely adopted auxiliaries, most notably the SAMP and RAMP reagents developed by Corey and Enders.[9]

Core Pyrrolidine Auxiliaries: Synthesis and Structure

The efficacy of a chiral auxiliary begins with its synthesis. The most prominent pyrrolidine-based auxiliaries are valued not only for their performance but also for their accessible synthetic routes from common chiral starting materials.

SAMP and RAMP: The Workhorses of Asymmetric Alkylation

(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), are arguably the most famous pyrrolidine-based auxiliaries.[9] Their development was a landmark achievement, providing a reliable method for the asymmetric α-alkylation of ketones and aldehydes.[1][9]

-

Synthesis of SAMP: The synthesis begins with the naturally occurring amino acid (S)-proline. The route involves a sequence of standard organic transformations, including reduction of the carboxylic acid, protection of the amine, methylation of the resulting alcohol, and finally, N-amination to form the hydrazine moiety.[9][10]

-

Synthesis of RAMP: The enantiomeric auxiliary, RAMP, is synthesized following a similar pathway starting from (R)-glutamic acid.[1]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (3S)-3-Ethylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Ethylpyrrolidine hydrochloride is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of the pyrrolidine ring, a common scaffold in many biologically active molecules, make it a significant intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its identifiers, chemical properties, safety information, and available data for researchers and drug development professionals.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of chemical compounds is fundamental for scientific research and regulatory compliance. This section outlines the key identifiers for this compound.

Systematic and Trivial Names:

While a single, universally accepted trivial name is not common for this compound, it is identifiable by several systematic and synonymous names. These include:

-

This compound

-

(S)-3-Ethylpyrrolidine hydrochloride

-

Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3S)-[1]

Key Registry Numbers and Codes:

These identifiers are crucial for database searches and regulatory submissions.

| Identifier | Value | Source |

| CAS Number | 235094-03-8 | [2] |

| MDL Number | MFCD28501900 | [2] |

Molecular and Structural Information:

The fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | [1] |

| Molecular Weight | 135.64 g/mol | [1] |

| InChI | InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | [3] |

| Canonical SMILES | CC[C@H]1CCNC1.Cl | N/A |

Physicochemical and Safety Data

Physical Properties:

| Property | Value | Notes |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | No data available | As a hydrochloride salt, it is expected to have some solubility in water. |

| Appearance | No data available | N/A |

Safety and Handling:

While a specific Safety Data Sheet (SDS) for CAS number 235094-03-8 is not widely available, data from closely related pyrrolidine derivatives, such as (S)-3-Methyl-pyrrolidine hydrochloride, suggest the following potential hazards and precautionary measures.[2]

Potential Hazard Statements (based on related compounds):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Precautionary Statements (based on related compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[2]

-

Avoid direct contact and the formation of dust.[2]

-

Store in a cool, well-ventilated area in a tightly closed container.[2]

-

The compound may be hygroscopic; take precautions to avoid contact with atmospheric moisture and consider storing under an inert atmosphere like Argon.[2]

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures and comprehensive characterization data, such as NMR, IR, and mass spectrometry, for this compound are not extensively documented in publicly accessible scientific literature. General synthetic strategies for chiral pyrrolidines often involve the use of chiral starting materials or asymmetric synthesis methodologies.[4][5]

General Synthetic Approach:

A plausible synthetic route could involve the stereoselective reduction of a suitable precursor, such as a chiral 3-ethyl-pyrrolidinone or a related unsaturated derivative. The final step would typically be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Characterization:

For researchers who synthesize or acquire this compound, a full suite of analytical techniques should be employed for structural verification and purity assessment. This would include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Chiral HPLC or GC: To determine the enantiomeric purity.

Logical Workflow for Handling and Use

The following diagram illustrates a logical workflow for researchers working with this compound, from initial procurement to experimental use, emphasizing safety and proper characterization.

Caption: Workflow for this compound.

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive public data on its physical properties, safety, and synthesis is currently limited, this guide provides the core identifiers and general handling procedures based on available information for related compounds. Researchers are strongly advised to perform their own characterization and risk assessments prior to use. As a key chiral intermediate, further research into its synthesis and applications is warranted and will likely contribute to the development of new and innovative pharmaceuticals.

References

- Safety Data Sheet for (S)-3-Methyl-pyrrolidine hydrochloride. (Available through various chemical suppliers)

- This compound. (Available through various chemical suppliers)

- This compound Chemical Properties. (Available through various chemical suppliers)